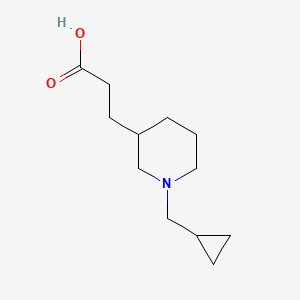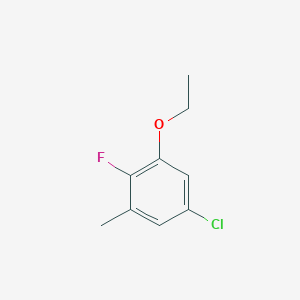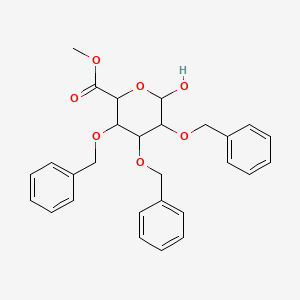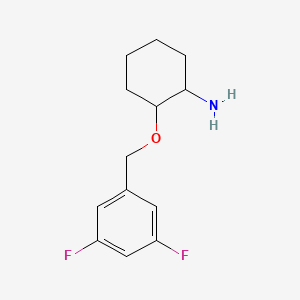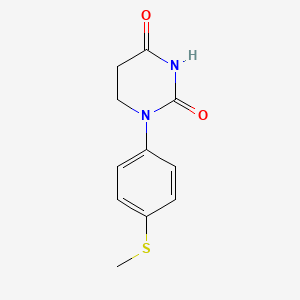
1-(4-Methylsulfanylphenyl)hexahydropyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylsulfanylphenyl)hexahydropyrimidine-2,4-dione is a compound belonging to the class of hexahydropyrimidines, which are six-membered nitrogen heterocycles. These compounds are known for their diverse biological activities, including antitumor, cytotoxic, antibacterial, antiviral, and nootropic properties . The presence of the 4-methylsulfanylphenyl group in this compound adds to its unique chemical and biological characteristics.
Métodos De Preparación
The synthesis of 1-(4-Methylsulfanylphenyl)hexahydropyrimidine-2,4-dione typically involves the reaction of ethyl benzoylacetate with formaldehyde and primary amines. The reaction is carried out in boiling pyridine or methanol, resulting in the formation of substituted hexahydropyrimidines . Industrial production methods may involve one-pot multi-component reactions, which are efficient and yield high amounts of the desired product .
Análisis De Reacciones Químicas
1-(4-Methylsulfanylphenyl)hexahydropyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 4-methylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions: Reactions typically involve reagents like formaldehyde, primary amines, and solvents such as methanol or pyridine.
Aplicaciones Científicas De Investigación
1-(4-Methylsulfanylphenyl)hexahydropyrimidine-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of 1-(4-Methylsulfanylphenyl)hexahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it may act as a ligand for certain receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may interact with enzymes and receptors involved in cell proliferation and survival .
Comparación Con Compuestos Similares
1-(4-Methylsulfanylphenyl)hexahydropyrimidine-2,4-dione can be compared with other hexahydropyrimidine derivatives, such as:
1,3-Dimethylhexahydropyrimidine-5-carboxylate: Known for its cytotoxic properties.
1,3-Dibutylhexahydropyrimidine: Exhibits antibacterial activity.
1,2,3,4-Tetrahydropyridine derivatives: Possess antimalarial and analgesic activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C11H12N2O2S |
|---|---|
Peso molecular |
236.29 g/mol |
Nombre IUPAC |
1-(4-methylsulfanylphenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C11H12N2O2S/c1-16-9-4-2-8(3-5-9)13-7-6-10(14)12-11(13)15/h2-5H,6-7H2,1H3,(H,12,14,15) |
Clave InChI |
SBRSSMHCTFUEEN-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=C(C=C1)N2CCC(=O)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid](/img/structure/B14778950.png)
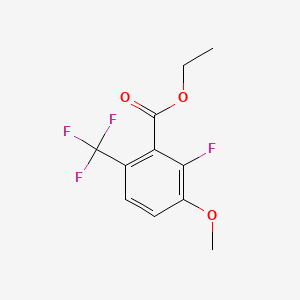
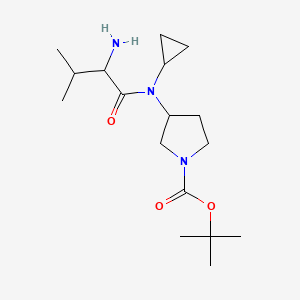
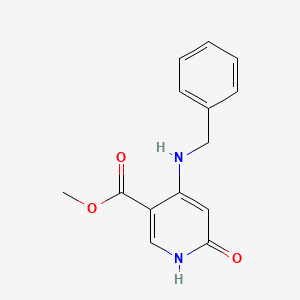
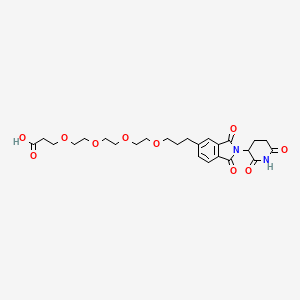
![2-(hydroxymethyl)-6-[(5-iodo-1H-indol-3-yl)oxy]oxane-3,4,5-triol](/img/structure/B14778968.png)
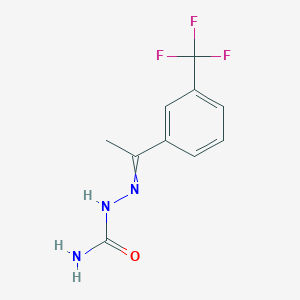
![Benzyl 7,9-dimethyl-5-[(2-methyltetrazol-5-yl)amino]-2,3,4,5-tetrahydro-1-benzazepine-1-carboxylate](/img/structure/B14778981.png)
